molecular formula C20H28ClNO4 B589161 N-Butyl Nor Scopolamine Hydrochloride CAS No. 22235-98-9

N-Butyl Nor Scopolamine Hydrochloride

Cat. No.: B589161
CAS No.: 22235-98-9
M. Wt: 381.897
InChI Key: SSLCPCNDUBUVAN-FDOJSRBYSA-N
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Mechanism of Action

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl Nor Scopolamine Hydrochloride typically involves the modification of scopolamine. One common method includes the reaction of scopolamine with bromo-n-butane under reflux conditions to yield N-Butyl Scopolamine . This intermediate is then further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-Butyl Nor Scopolamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Properties

IUPAC Name

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLCPCNDUBUVAN-FDOJSRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747279
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-98-9
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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